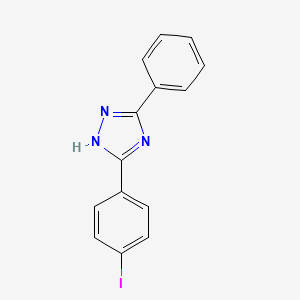
5-(4-iodophenyl)-3-phenyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole is a chemical compound characterized by its unique structure, which includes an iodophenyl group and a phenyl group attached to a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of 4-iodophenylhydrazine with phenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Iodophenol Derivatives: Resulting from oxidation reactions.
Aminotriazole Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Resulting from substitution reactions.
科学的研究の応用
Chemistry: In chemistry, 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its iodine atom allows for easy detection and quantification.
Medicine: The compound has shown potential as an antiviral and anticancer agent. Its ability to interfere with viral replication and induce apoptosis in cancer cells makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications.
作用機序
The mechanism by which 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets and pathways. The iodophenyl group can bind to specific enzymes or receptors, leading to the inhibition of their activity. The triazole ring can also interact with DNA, disrupting the replication process in cancer cells.
類似化合物との比較
4-Iodophenol: Similar in structure but lacks the triazole ring.
3-Phenyl-1,2,4-triazole: Lacks the iodophenyl group.
5-(4-Iodophenyl)pentanoic acid: Similar iodophenyl group but different functional group.
Uniqueness: 5-(4-Iodophenyl)-3-phenyl-1H-1,2,4-triazole stands out due to its combination of the iodophenyl group and the triazole ring, which provides unique chemical and biological properties not found in other compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
特性
分子式 |
C14H10IN3 |
|---|---|
分子量 |
347.15 g/mol |
IUPAC名 |
5-(4-iodophenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H10IN3/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
InChIキー |
WVPHGGBIJLHJDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


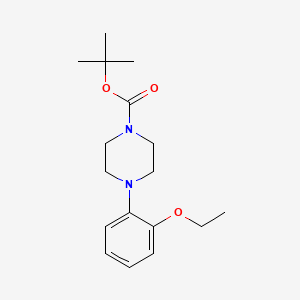
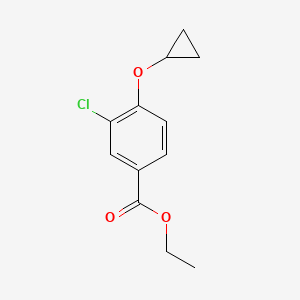


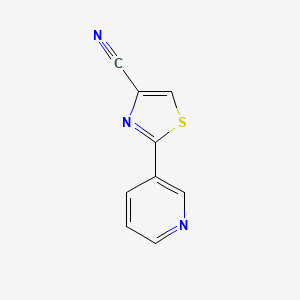
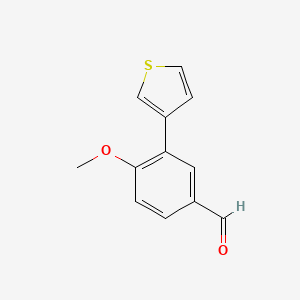

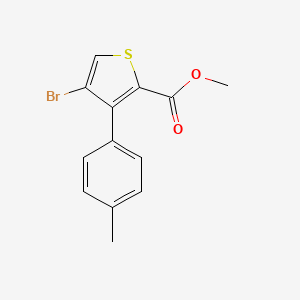
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)

![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)



